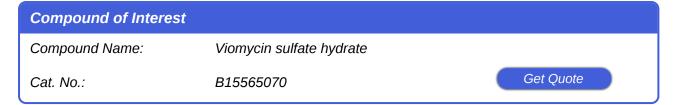


"Viomycin sulfate hydrate chemical structure and properties"

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Viomycin Sulfate Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viomycin sulfate hydrate is a potent tuberactinomycin antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Produced by the actinomycete Streptomyces puniceus, it functions by inhibiting protein synthesis in susceptible bacteria.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key analytical methodologies for viomycin sulfate hydrate, designed to support research and development activities in the pharmaceutical sciences.

Chemical Structure and Properties

Viomycin is a complex, cyclic polypeptide antibiotic.[2] The sulfate hydrate form is the salt commonly used in pharmaceutical preparations.

Chemical Structure



Viomycin Chemical Structure Diagram (Detailed structural representation would be inserted here)

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Caption: Chemical structure of Viomycin.

Physicochemical Properties

A summary of the key chemical and physical properties of viomycin and its sulfate hydrate form is presented in Table 1.

Property	Viomycin	Viomycin Sulfate Hydrate
Molecular Formula	C25H43N13O10	C25H43N13O10 · XH2SO4 · yH2O
Molecular Weight	685.7 g/mol [2]	Varies with hydration and sulfation
CAS Number	32988-50-4[2]	37883-00-4[3]
Appearance	-	White or slightly yellowish powder
Melting Point	-	~266 °C (decomposes)[3]
Solubility	-	Soluble in water
Stability	-	Hygroscopic; store in a dry, cool place
Storage Conditions	-	2-8°C, protected from light and moisture

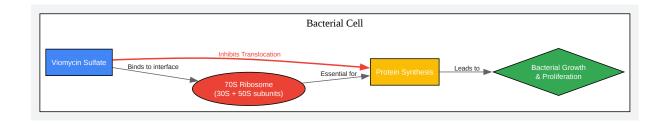
Mechanism of Action

Viomycin exerts its antibacterial effect by inhibiting protein synthesis in prokaryotes. It specifically targets the bacterial ribosome, a critical cellular machine responsible for translating messenger RNA (mRNA) into proteins.



The mechanism involves the following key steps:

- Binding to the Ribosome: Viomycin binds to a specific site on the bacterial 70S ribosome, at the interface of the small (30S) and large (50S) subunits.
- Interference with Translocation: This binding event interferes with the translocation step of protein synthesis. Translocation is the process where the ribosome moves along the mRNA molecule to read the next codon.
- Inhibition of Protein Elongation: By hindering translocation, viomycin effectively stalls the process of polypeptide chain elongation, leading to a cessation of protein production.
- Bacteriostatic/Bactericidal Action: The inability to synthesize essential proteins ultimately leads to the inhibition of bacterial growth and, at sufficient concentrations, cell death.



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Caption: Mechanism of action of Viomycin Sulfate.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for assessing the purity of **viomycin sulfate hydrate** and detecting any related substances or degradation products. While a specific, universally adopted monograph for viomycin sulfate HPLC analysis is not readily available, a representative method can be adapted from established procedures for similar aminoglycoside



antibiotics, such as streptomycin. The following is an exemplary protocol that would require validation for its intended use.

Instrumentation:

- High-Performance Liquid Chromatograph
- UV Detector or Evaporative Light Scattering Detector (ELSD)
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- · Trifluoroacetic acid (TFA) or other suitable ion-pairing agent
- · Viomycin sulfate reference standard

Chromatographic Conditions (Example):

- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient: A linear gradient tailored to resolve impurities from the main peak.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 210 nm or ELSD
- Injection Volume: 20 μL

Procedure:



- Standard Solution Preparation: Accurately weigh and dissolve the viomycin sulfate reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration.
- Sample Solution Preparation: Prepare the viomycin sulfate sample to be tested in the same manner as the standard solution.
- Chromatographic Analysis: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms.
- Data Analysis: Identify and quantify impurities by comparing the chromatograms of the sample to that of the reference standard. Calculate the percentage of each impurity relative to the main viomycin peak area.



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Caption: HPLC Purity Analysis Workflow.

Potency Assay by Microbiological Method

The potency of viomycin sulfate is determined by a microbiological assay, as described in the United States Pharmacopeia (USP) general chapter <81> for antibiotics.[4][5][6] This assay compares the inhibition of growth of a susceptible microorganism by the test sample to that of a reference standard. The cylinder-plate method is a common approach.

Materials:

- Test Organism: A susceptible strain of bacteria (e.g., Bacillus subtilis or Mycobacterium smegmatis).
- Culture Media: Appropriate agar media for maintaining the test organism and for the assay plates.
- Phosphate Buffers: For dilution of the standard and sample.

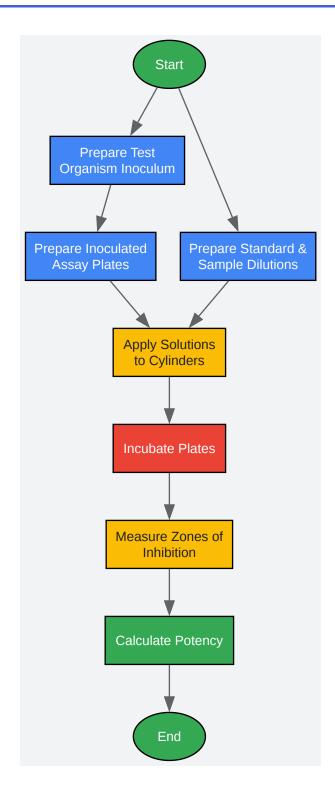


- Viomycin Sulfate Reference Standard.
- · Sterile Petri Dishes and Cylinders.

Procedure:

- Preparation of Inoculum: Prepare a standardized suspension of the test organism.
- Preparation of Assay Plates: Prepare petri dishes with a base layer and a seed layer of agar inoculated with the test organism.
- Preparation of Standard and Sample Solutions: Prepare a stock solution of the viomycin sulfate reference standard and a series of dilutions. Prepare the test sample solution to an expected concentration within the range of the standard dilutions.
- Cylinder Placement and Application: Place sterile cylinders on the agar surface and fill them with the standard and sample solutions.
- Incubation: Incubate the plates under specified conditions to allow for bacterial growth and the formation of zones of inhibition.
- Measurement and Calculation: Measure the diameter of the zones of inhibition. Plot a standard curve of the zone diameter versus the logarithm of the concentration of the standard. Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.





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